6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a methylpropyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and cyclization reactions. Key steps in the synthesis may include:
Alkylation: Introduction of the 2-methylpropyl group to the purine core.
Methylation: Addition of methyl groups at the 4 and 7 positions.
Cyclization: Formation of the imidazole ring fused to the purine structure.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenine: A fundamental purine base found in DNA and RNA.
Uniqueness
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitutions and structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and dimethyl substitutions differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
CAS No. |
900269-42-3 |
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Molecular Formula |
C20H23N5O3 |
Molecular Weight |
381.436 |
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O3/c1-12(2)10-24-18(26)16-17(22(4)20(24)27)21-19-23(16)11-13(3)25(19)14-8-6-7-9-15(14)28-5/h6-9,11-12H,10H2,1-5H3 |
InChI Key |
LBMAYIVKKHFMBP-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(C)C)C |
solubility |
not available |
Origin of Product |
United States |
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